molecular formula C8H7NO B3047424 Benzofuran-2-amine CAS No. 139266-08-3

Benzofuran-2-amine

Cat. No.: B3047424
CAS No.: 139266-08-3
M. Wt: 133.15 g/mol
InChI Key: HFZZTHJMXZSGFP-UHFFFAOYSA-N
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Description

Benzofuran-2-amine is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a benzene ring fused to a furan ring this compound is characterized by the presence of an amine group attached to the second position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzofuran-2-amine can be synthesized through several methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with amines. For example, the reaction of 2-hydroxyacetophenone with ammonia or primary amines under acidic conditions can yield this compound derivatives . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, followed by cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of benzofuran-2-amine and its derivatives varies depending on the specific application. In medicinal chemistry, these compounds often interact with specific molecular targets, such as enzymes or receptors, to exert their effects. For example, some this compound derivatives inhibit the activity of certain enzymes involved in cancer cell proliferation . The molecular pathways involved can include inhibition of DNA synthesis, induction of apoptosis, and disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Benzofuran-2-amine

This compound is unique due to its versatile chemical reactivity and wide range of applications. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis. Additionally, its derivatives have shown promising biological activities, making it a compound of interest in medicinal chemistry .

Properties

IUPAC Name

1-benzofuran-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZZTHJMXZSGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619041
Record name 1-Benzofuran-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139266-08-3
Record name 1-Benzofuran-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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